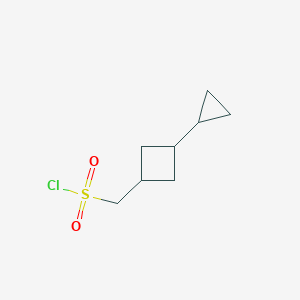
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the propionic acid class of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen. Etodolac has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
Wirkmechanismus
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, Etodolac reduces inflammation and pain. Etodolac selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with Etodolac use.
Biochemical and Physiological Effects:
Etodolac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and acute pain. Etodolac has also been shown to have potential in the treatment of cancer and Alzheimer's disease. Moreover, Etodolac has been shown to have a low risk of gastrointestinal side effects compared to other (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acids.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied in the literature. Etodolac is also relatively inexpensive and widely available. However, Etodolac has limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. Moreover, Etodolac may have potential side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer and Alzheimer's disease. Etodolac has been shown to have potential in the treatment of these conditions and further research is needed to explore its potential. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its potential side effects. Moreover, the study of the mechanism of action of Etodolac can provide insights into the development of new drugs that target the COX-2 enzyme. Overall, the study of Etodolac has the potential to lead to new treatments for a wide range of conditions.
Synthesemethoden
Etodolac can be synthesized by the reaction of 2-chloro-5-ethoxyphenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to give the final product, (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. The synthesis method of Etodolac is well established and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Etodolac has been widely used in scientific research for the treatment of various conditions. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Etodolac has been shown to have potential in the treatment of cancer and Alzheimer's disease. These findings suggest that Etodolac has a wide range of potential applications in scientific research.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCDNZBAZUZKS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)


![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)


![Ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)

